3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQENUZVNFCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCCN)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to produce nitric oxide (no), which is a messenger molecule with diverse functions throughout the body.
Mode of Action
It is suggested that similar compounds produce nitric oxide (no), which is implicated in various biological processes.
Biochemical Analysis
Biochemical Properties
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal activity and prevent seizures.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This results in a reduction of neuronal excitability and a decrease in the likelihood of seizure occurrence. Additionally, the compound has been observed to affect gene expression related to synaptic plasticity and neuronal survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their activity and increasing the influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. The compound also inhibits the activity of certain enzymes involved in neurotransmitter metabolism, further contributing to its anticonvulsant effects. Additionally, it modulates the expression of genes involved in neuronal excitability and synaptic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound maintains its anticonvulsant effects over time, although there may be a gradual decrease in potency due to degradation. In vitro and in vivo studies have demonstrated that the compound continues to exert its effects on neuronal activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anticonvulsant and hypnotic effects without causing severe adverse effects. At high doses, the compound can induce toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, with a median effective dose (ED50) of 19.0 mg/kg in the maximal electroshock (MES) test.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues. Its distribution is influenced by factors such as lipid solubility and protein binding.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the neuronal cell membrane, where it interacts with GABA receptors and other membrane-bound proteins. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles within the cell, influencing its activity and function.
Biological Activity
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine, a compound with the molecular formula , has garnered attention for its biological activity, particularly in the field of neuroscience and pharmacology. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound is recognized for its ability to modulate neuronal activity. It primarily interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects. This action is crucial for its anticonvulsant properties , as it stabilizes neuronal activity and prevents seizures. The compound's molecular weight is approximately 240.73 g/mol, and it typically exhibits a purity of around 95% in research applications.
Cellular Effects
The compound significantly influences various cell types and processes. Notably, in neuronal cells, it enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This results in:
- Reduction of Neuronal Excitability : Decreased likelihood of seizure occurrence.
- Gene Expression Modulation : Affects genes related to synaptic plasticity and neuronal survival.
Molecular Mechanism
At the molecular level, the compound operates through several key mechanisms:
- GABA Receptor Binding : It binds to GABA receptors, enhancing chloride ion influx into neurons, which hyperpolarizes the membrane.
- Enzyme Inhibition : It inhibits certain enzymes involved in neurotransmitter metabolism.
- Gene Expression Modulation : Alters expression levels of genes involved in neuronal excitability and synaptic function.
These interactions contribute to its anticonvulsant effects and overall impact on neuronal health and function.
Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound can change over time under laboratory conditions. While it remains stable under standard conditions, prolonged exposure may lead to degradation. However, studies show that it maintains its anticonvulsant effects over time despite a gradual decrease in potency.
Dosage Effects in Animal Models
The biological activity of the compound varies significantly with dosage:
- Low to Moderate Doses : Exhibit significant anticonvulsant and hypnotic effects with minimal adverse reactions.
- High Doses : Can induce toxicity and adverse effects like sedation and motor impairment.
The median effective dose (ED50) has been determined to be approximately 19.0 mg/kg in the maximal electroshock (MES) test.
Metabolic Pathways
The compound is primarily metabolized in the liver via cytochrome P450 enzymes, resulting in various metabolites that may possess differing levels of activity and toxicity. Understanding these metabolic pathways is essential for evaluating both efficacy and safety profiles.
Transport and Distribution
This compound effectively crosses the blood-brain barrier due to its chemical properties. Its transport within cells is facilitated by specific transporters and binding proteins influenced by lipid solubility and protein binding characteristics.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated its efficacy against murine leukemia cell lines (L1210) and human leukemia (K562), indicating potential anticancer properties .
- Another research effort focused on structure-based discovery efforts aimed at optimizing similar compounds for enhanced potency against specific biological targets .
Comparison with Similar Compounds
Chain Length Variation in Benzoxazepine Derivatives
The target compound’s propan-1-amine side chain (3 carbons) contrasts with the ethan-1-amine analog (2 carbons) in .
Heterocyclic Core Differences
- Piperazine vs. Oxazepine : The piperazine-based compound lacks the oxygen atom in its heterocycle, increasing basicity due to the second nitrogen. This could enhance solubility in acidic environments (e.g., stomach pH) but reduce CNS penetration due to higher ionization at physiological pH.
- Benzodiazepine Core: Methylclonazepam features a fused benzene-diazepine ring with a nitro group, a hallmark of classical anxiolytics.
Substituent Effects
Pharmacological Implications
While Methylclonazepam is explicitly linked to GABA receptor modulation (common for benzodiazepines), the target compound’s benzoxazepine core may favor serotonin 5-HT₂ receptor interactions, as seen in related oxazepine derivatives. The quinoline analog likely diverges in application, given quinolines’ historical use in antimalarial therapies.
Q & A
Q. What are the recommended synthetic routes for 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted benzoxazepine precursors followed by amine functionalization. Key steps may resemble those in benzodiazepine syntheses, such as heterocyclization using hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) and subsequent reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example, the use of chloracetyl chloride in cyclization steps (similar to lorazepam synthesis) can yield intermediates with 70–85% efficiency under controlled pH and temperature . Optimization should focus on solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst selection (e.g., nickel vs. palladium), as these significantly impact reaction kinetics and byproduct formation .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Use , , and NMR to confirm substituent positions and stereochemistry. For example, the chloro substituent at position 7 in the benzoxazepine ring generates distinct splitting patterns in NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing single-crystal structures, as demonstrated for CNBF-derivatized amines .
- HPLC-MS : Monitor purity (>97%) and detect trace impurities using reverse-phase chromatography with mass spectrometry .
Q. What experimental design principles should guide the optimization of reaction conditions for scale-up?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, solvent ratio, and catalyst loading. For example, randomized block designs with split-split plots have been effective in optimizing multi-step syntheses, isolating variables such as reaction time (40–120 min) and pressure (1–5 atm) . Include control experiments with alternative reducing agents (e.g., NaBH₄ vs. LiAlH₄) to identify side reactions early .
Advanced Research Questions
Q. How does structural modification of the benzoxazepine core influence pharmacological activity?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., chloro vs. fluoro at position 7) with receptor binding affinity. For example, fluorine substitution in similar benzodiazepines enhances blood-brain barrier permeability but reduces metabolic stability . Perform molecular docking studies with GABAₐ receptor models to predict binding modes and validate via in vitro assays (e.g., radioligand displacement) .
Q. What strategies mitigate contradictions in reported bioactivity data across studies?
- Methodological Answer : Address variability by standardizing assay conditions:
- Cell-Based Assays : Use isogenic cell lines and control for passage number to minimize genetic drift .
- Dose-Response Curves : Employ Hill slope analysis to differentiate partial agonism from assay artifacts .
- Meta-Analysis : Apply statistical tools like Cochran’s Q-test to identify heterogeneity in published data, as seen in benzodiazepine toxicity studies .
Q. How can environmental fate and degradation pathways of this compound be studied?
- Methodological Answer : Design a tiered approach combining laboratory and field studies:
- Abiotic Degradation : Use HPLC-UV to monitor hydrolysis rates under varying pH (3–10) and UV light exposure .
- Biotic Degradation : Conduct microcosm experiments with soil microbiota, quantifying metabolites via LC-MS/MS .
- Ecotoxicity : Assess Daphnia magna and algal growth inhibition to model ecosystem impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
